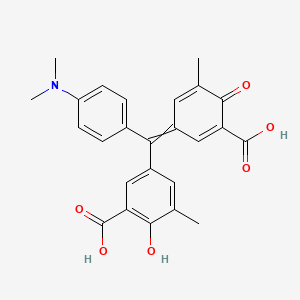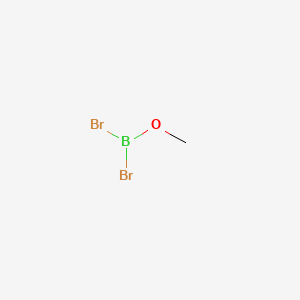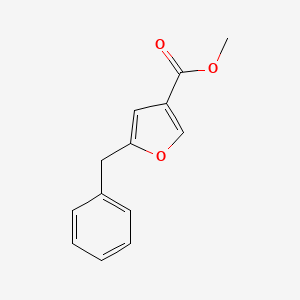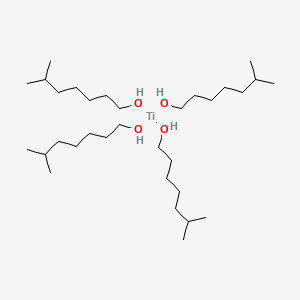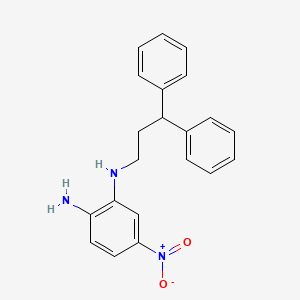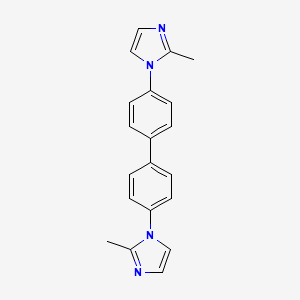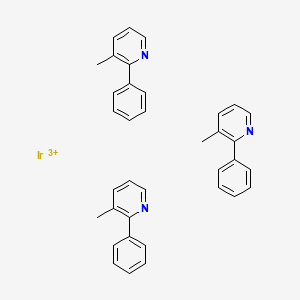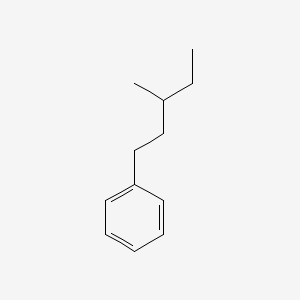
Tetraphosphorus octasulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphosphorus octasulfide is an inorganic compound with the chemical formula P₄S₈. It belongs to the family of phosphorus sulfides, which are compounds containing only phosphorus and sulfur. This compound is known for its unique molecular structure, which consists of a tetrahedral array of four phosphorus atoms bonded to eight sulfur atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphosphorus octasulfide can be synthesized through the direct combination of white phosphorus (P₄) and elemental sulfur (S₈) under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation: [ \text{P}_4 + \text{S}_8 \rightarrow \text{P}_4\text{S}_8 ]
Industrial Production Methods: Industrial production of this compound involves the thermolysis of mixtures of phosphorus and sulfur. The product distribution can be analyzed using 31P-NMR spectroscopy to ensure the desired compound is obtained .
Chemical Reactions Analysis
Types of Reactions: Tetraphosphorus octasulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or metals.
Substitution: Substitution reactions often involve the replacement of sulfur atoms with other elements or groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphorus oxides, while reduction can yield various phosphorus-sulfur compounds .
Scientific Research Applications
Tetraphosphorus octasulfide has several applications in scientific research and industry:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-sulfur compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Studies are being conducted to investigate its potential therapeutic applications.
Industry: this compound is used in the production of lubricants, additives, and other industrial chemicals.
Mechanism of Action
The mechanism by which tetraphosphorus octasulfide exerts its effects involves its ability to interact with various molecular targets and pathways. Its unique structure allows it to participate in a range of chemical reactions, influencing the behavior of other compounds and materials. The specific molecular targets and pathways depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes .
Comparison with Similar Compounds
Phosphorus pentasulfide (P₄S₁₀): Used in the production of organosulfur compounds.
Phosphorus sesquisulfide (P₄S₃): Used in the production of “strike anywhere matches.”
Other Phosphorus Sulfides: P₄S₄, P₄S₅, P₄S₆, P₄S₇, and P₄S₉.
Uniqueness: Tetraphosphorus octasulfide is unique due to its specific molecular structure and the balance of phosphorus and sulfur atoms. This structure imparts distinct chemical properties and reactivity, making it valuable for various specialized applications .
Properties
CAS No. |
37295-14-0 |
|---|---|
Molecular Formula |
P4S8 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1,3-bis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5,7-tetraphosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/P4S8/c5-3-8-1-7-2(10-3)11-4(6,9-1)12-3 |
InChI Key |
NMMODYSNYWOYCZ-UHFFFAOYSA-N |
Canonical SMILES |
P12SP3SP(=S)(S1)SP(=S)(S2)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
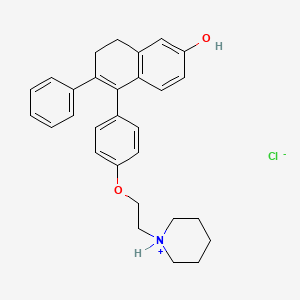
![1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]-5-methoxybenzene-1,3-dicarboxamide](/img/structure/B13743855.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)


